Cas no 396133-45-2 (N,3,3-trimethylpiperidin-4-amine)

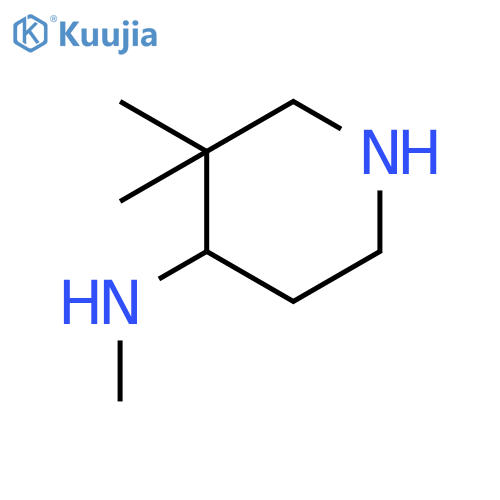

396133-45-2 structure

商品名:N,3,3-trimethylpiperidin-4-amine

CAS番号:396133-45-2

MF:C8H18N2

メガワット:142.241921901703

CID:3964005

N,3,3-trimethylpiperidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinamine, N,3,3-trimethyl-

- N,3,3-trimethylpiperidin-4-amine

-

N,3,3-trimethylpiperidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-38399860-1g |

N,3,3-trimethylpiperidin-4-amine |

396133-45-2 | 95% | 1g |

$739.0 | 2023-10-28 | |

| Enamine | BBV-38399860-5g |

N,3,3-trimethylpiperidin-4-amine |

396133-45-2 | 95% | 5g |

$1939.0 | 2023-10-28 | |

| Enamine | BBV-38399860-10g |

N,3,3-trimethylpiperidin-4-amine |

396133-45-2 | 95% | 10g |

$2438.0 | 2023-10-28 | |

| Enamine | BBV-38399860-1.0g |

N,3,3-trimethylpiperidin-4-amine |

396133-45-2 | 95% | 1.0g |

$739.0 | 2023-02-01 | |

| Enamine | BBV-38399860-10.0g |

N,3,3-trimethylpiperidin-4-amine |

396133-45-2 | 95% | 10.0g |

$2438.0 | 2023-02-01 | |

| Enamine | BBV-38399860-5.0g |

N,3,3-trimethylpiperidin-4-amine |

396133-45-2 | 95% | 5.0g |

$1939.0 | 2023-02-01 | |

| Enamine | BBV-38399860-2.5g |

N,3,3-trimethylpiperidin-4-amine |

396133-45-2 | 95% | 2.5g |

$1531.0 | 2023-10-28 |

N,3,3-trimethylpiperidin-4-amine 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

396133-45-2 (N,3,3-trimethylpiperidin-4-amine) 関連製品

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量